molecular formula C22H27ClN2O4S B2570084 1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide CAS No. 921998-50-7

1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide

Cat. No. B2570084
CAS RN: 921998-50-7
M. Wt: 450.98
InChI Key: QUCHEIWXNWIXQB-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a useful research compound. Its molecular formula is C22H27ClN2O4S and its molecular weight is 450.98. The purity is usually 95%.
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Scientific Research Applications

Structural and Photochemical Studies

  • Photoisomerization Studies : Research on compounds related to 1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide includes studies on photoisomerization, where compounds undergo structural changes upon exposure to light. This phenomenon is crucial for understanding the light-induced properties of chemical compounds, which could be applied in fields such as photopharmacology and materials science (Kowalewski & Margaretha, 1993).

Synthesis and Stability

  • Synthesis and Antimicrobial Activities : The synthesis of compounds with complex structures similar to the one has been explored for their potential antimicrobial and anticancer activities. Studies have synthesized amido sulfonamido methane linked bis heterocycles and examined their efficacy against various microbial strains and cancer cell lines, indicating the compound's potential application in developing new therapeutic agents (Premakumari et al., 2014).

Chemical Properties and Applications

  • Spectroscopic and Chemical Properties : Detailed investigations into the spectroscopic and chemical properties of structurally related compounds have been carried out to understand their behavior and potential applications. Such studies are foundational for developing new materials with specific optical or chemical properties for use in technology and research (Wazzan, Al-Qurashi, & Faidallah, 2016).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-15(2)12-25-19-10-9-17(11-20(19)29-14-22(3,4)21(25)26)24-30(27,28)13-16-7-5-6-8-18(16)23/h5-11,15,24H,12-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCHEIWXNWIXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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